N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine
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Overview
Description
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group, a tert-butyl group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine typically involves multiple steps. One common approach is the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The final step involves the formation of the hydroxylamine functional group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-Methyl-5-(trifluoromethyl)phenyl]-2-propenamide: Another compound with a trifluoromethyl group, used in similar applications.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]: A benzanilide derivative with similar functional groups.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]: A trifluoromethylbenzene derivative with comparable properties.
Uniqueness
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is unique due to the combination of its trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65754-13-4 |
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Molecular Formula |
C12H16F3NO |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-methyl-5-(trifluoromethyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H16F3NO/c1-8-5-6-9(12(13,14)15)7-10(8)16(17)11(2,3)4/h5-7,17H,1-4H3 |
InChI Key |
JYWQHQRRMWGTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N(C(C)(C)C)O |
Origin of Product |
United States |
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